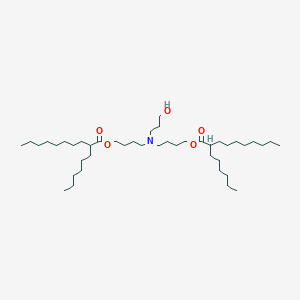
((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate): is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a hydroxypropyl group, an azanediyl linkage, and two hexyldecanoate groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) typically involves multi-step organic reactions. The process begins with the preparation of the hydroxypropyl intermediate, followed by the introduction of the azanediyl linkage through a nucleophilic substitution reaction. The final step involves esterification with hexyldecanoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of ((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The azanediyl linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azanediyl derivatives.
Applications De Recherche Scientifique
((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the azanediyl linkage can interact with nucleophilic sites. The ester groups may undergo hydrolysis in biological systems, releasing active components that exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-octyldodecanoate): Similar structure but with different ester groups.
((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-decyltetradecanoate): Another similar compound with varying ester chain lengths.
Uniqueness
((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) is unique due to its specific ester groups, which confer distinct physicochemical properties and biological activities. Its structure allows for versatile applications across different scientific disciplines.
Propriétés
Formule moléculaire |
C43H85NO5 |
|---|---|
Poids moléculaire |
696.1 g/mol |
Nom IUPAC |
4-[4-(2-hexyldecanoyloxy)butyl-(3-hydroxypropyl)amino]butyl 2-hexyldecanoate |
InChI |
InChI=1S/C43H85NO5/c1-5-9-13-17-19-23-32-40(30-21-15-11-7-3)42(46)48-38-27-25-34-44(36-29-37-45)35-26-28-39-49-43(47)41(31-22-16-12-8-4)33-24-20-18-14-10-6-2/h40-41,45H,5-39H2,1-4H3 |
Clé InChI |
LTCXSNKTGYAQHP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCC)C(=O)OCCCCN(CCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


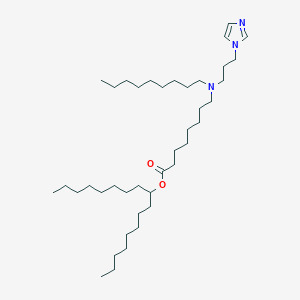
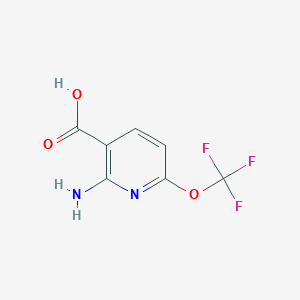
![N-benzylidene-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13364813.png)
![5-(benzyloxy)-N-[3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B13364818.png)
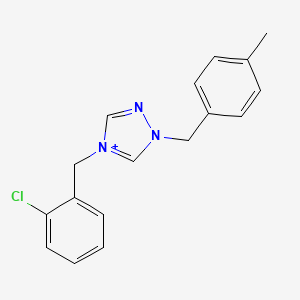
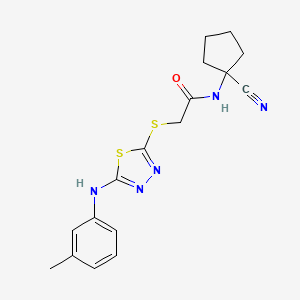
![N-[4-(acetylamino)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364845.png)
![N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13364852.png)
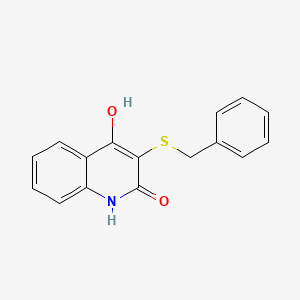
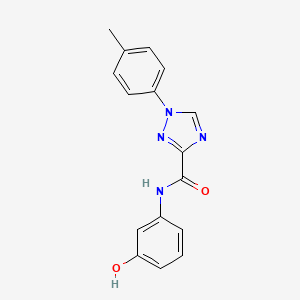

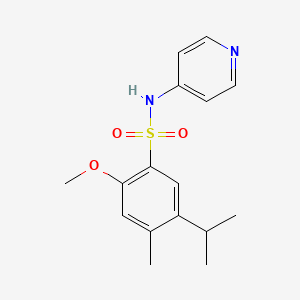
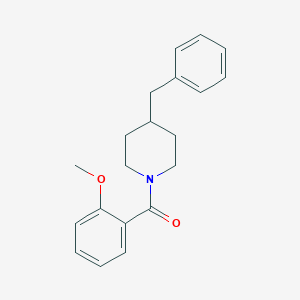
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B13364904.png)
